Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride

Description

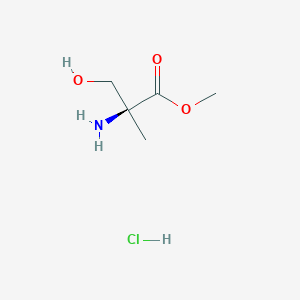

Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride (CAS: 114396-63-3) is a chiral hydrochloride salt characterized by a propanoate ester backbone with three key substituents: an amino group (-NH2) at the C2 position, a hydroxyl group (-OH) at C3, and a methyl group (-CH3) also at C2. Its molecular formula is C5H12ClNO3, with a molecular weight of 169.61 g/mol . This compound is synthesized and supplied by BLD Pharmatech Ltd., a leading manufacturer of research chemicals, and is utilized in pharmaceutical and biochemical research due to its stereochemical specificity and functional group diversity .

The compound’s structure (Figure 1) combines hydrophilic (hydroxyl, amino) and lipophilic (methyl ester, methyl branch) moieties, making it a versatile intermediate in drug discovery.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOVZRPIWXDGEL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are used under basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Agent

Methyl serine has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that methyl serine can enhance cognitive function and memory retention by modulating neurotransmitter levels in the brain. For instance, a study demonstrated that administration of methyl serine improved cognitive performance in animal models subjected to cognitive impairments induced by NMDA receptor antagonists .

1.2 Anticancer Activity

The compound has shown promise as a precursor for synthesizing various anticancer agents. Its derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A series of methyl serine derivatives exhibited significant antiproliferative activity against HeLa cells, suggesting potential applications in cancer therapy .

1.3 Synthesis of Pharmaceuticals

Methyl serine serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its derivatives are utilized in the development of drugs that modulate metabolic pathways, enhancing therapeutic efficacy .

Agricultural Applications

2.1 Plant Growth Regulator

Research has indicated that methyl serine can act as a plant growth regulator, promoting root development and enhancing nutrient uptake in crops. Field trials have shown improved growth rates and yield in various agricultural settings when methyl serine is applied as a foliar spray or soil amendment .

2.2 Biopesticide Development

Methyl serine's biochemical properties have led to its exploration as a component in biopesticides. Its ability to enhance plant resistance against pests and diseases makes it a candidate for sustainable agricultural practices .

Cosmetic Formulations

3.1 Skin Moisturization

As an alpha-hydroxy acid derivative, methyl serine is recognized for its moisturizing properties. It is commonly included in cosmetic formulations aimed at improving skin hydration and texture. Clinical studies have shown that products containing methyl serine can significantly enhance skin moisture levels and elasticity over time .

3.2 Anti-Aging Products

The compound's ability to promote cell turnover makes it a valuable ingredient in anti-aging products. Its application has been linked to reduced appearance of fine lines and wrinkles, contributing to overall skin rejuvenation .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agent | Enhances cognitive function in animal models |

| Anticancer activity | Significant antiproliferative activity against HeLa cells | |

| Pharmaceutical synthesis | Key intermediate for metabolic disorder drugs | |

| Agricultural Applications | Plant growth regulator | Improves growth rates and nutrient uptake |

| Biopesticide development | Enhances plant resistance against pests | |

| Cosmetic Formulations | Skin moisturization | Increases skin hydration and elasticity |

| Anti-aging products | Reduces fine lines and wrinkles |

Case Studies

- Neuroprotection Study : In an experiment involving rats treated with MK-801 (an NMDA antagonist), pre-treatment with methyl serine at doses of 3 mg/kg showed significant improvement in memory retention compared to control groups, highlighting its potential for treating cognitive deficits .

- Anticancer Research : A series of synthesized methyl serine derivatives were tested against various cancer cell lines, demonstrating IC50 values ranging from 0.69 μM to 11 μM, indicating their effectiveness compared to standard treatments like doxorubicin .

- Cosmetic Efficacy Trial : A clinical trial involving participants using a moisturizer containing methyl serine showed a statistically significant increase in skin hydration levels after four weeks of use, affirming its role in cosmetic formulations aimed at improving skin health .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride belongs to a class of amino ester hydrochlorides. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular weight, and functional groups.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Functional Group Variations :

- The target compound uniquely combines -NH2 , -OH , and -CH3 at C2 and C3. In contrast:

- (2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride replaces the hydroxyl with -OCH3 and the ester with an amide group .

- Methyl (2S)-3-amino-2-methoxypropanoate hydrochloride swaps the positions of -NH2 and -OH, placing -NH2 at C3 and -OCH3 at C2 . Isopropyl esters (e.g., Isopropyl (S)-2-Amino-3-(methylamino)propanoate hydrochloride) increase lipophilicity compared to methyl esters .

Molecular Weight and Branching: Compounds with bulkier substituents (e.g., cyclopropyl in Methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride) exhibit higher molecular weights (187.65 g/mol) . Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride features a butanoate backbone with -CH(CH3)2 at C3, increasing steric hindrance .

Implications of Structural Differences

Table 2: Impact of Substituents on Physicochemical Properties

Biological Activity

Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, also known as methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride, is a compound with notable biological activities that have been explored in various studies. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C5H11ClN2O3 and a molar mass of 180.61 g/mol. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit selective inhibitory effects on cancer cell lines while sparing normal cells. For instance, compounds derived from similar structures have shown significant antiproliferative activity against HCT-116 colorectal cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, suggesting a promising therapeutic index for cancer treatment .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 7a | HCT-116 | 0.12 |

| 7g | HCT-116 | 0.12 |

| 7d | HCT-116 | 0.81 |

| Doxorubicin | HCT-116 | 2.29 |

The mechanism underlying this activity is believed to involve the inhibition of heat shock proteins (HSPs), particularly TRAP1, which plays a crucial role in cancer cell survival and proliferation . The binding affinity of these compounds to TRAP1 suggests that they may induce apoptosis in cancer cells through specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Heat Shock Proteins : The compound's interaction with TRAP1 and HSP90 has been shown to disrupt their protective roles in cancer cells, leading to increased apoptosis .

- Induction of Apoptosis : Experimental evidence indicates that treated cancer cells exhibit significant nuclear disintegration and chromatin condensation, as evidenced by DAPI staining . This suggests that the compound effectively triggers apoptotic pathways.

- Selective Cytotoxicity : The selectivity for cancerous over non-cancerous cells indicates a favorable therapeutic profile, minimizing potential side effects associated with traditional chemotherapy agents .

Case Studies

A notable case study involved the evaluation of this compound in combination with other anticancer agents. The study demonstrated enhanced cytotoxic effects when used alongside established chemotherapeutics, suggesting potential for combination therapies in clinical settings .

Q & A

Q. What are the optimal synthetic routes for Methyl (S)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis protocols for structurally related compounds (e.g., methyl esters of amino acids) often involve acid-catalyzed deprotection or salt formation. For example, HCl in dioxane has been used to remove tert-butoxycarbonyl (Boc) groups under mild conditions (20–25°C, 1 hour) . To optimize yield, vary the stoichiometry of HCl (1–3 equivalents), monitor reaction progress via TLC, and confirm purity using HPLC. Adjust solvent polarity (e.g., DMF for solubility issues) and temperature to minimize side reactions like ester hydrolysis.

Q. How should researchers characterize the compound’s purity and stereochemical integrity?

- Methodological Answer: Use in DMSO-d to confirm stereochemistry and detect impurities. For example, in related compounds, methyl ester protons appear as singlets (~δ 3.79 ppm), while amino protons show broad peaks (~δ 9.00 ppm) . Pair NMR with chiral HPLC (e.g., using a CHIRALPAK® column and hexane/isopropanol mobile phase) to validate enantiomeric excess (>98%). Mass spectrometry (ESI-MS) can confirm molecular weight ([M+H] expected at ~195.6 g/mol).

Q. What solvents and storage conditions are recommended to maintain solubility and stability?

- Methodological Answer: The hydrochloride salt enhances water solubility; however, prolonged exposure to moisture may degrade the ester group. Store at −20°C in airtight, desiccated containers. For experimental use, prepare fresh solutions in anhydrous DMSO or ethanol. Avoid aqueous buffers with pH >7 to prevent ester hydrolysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water (≥15 minutes) and remove contaminated clothing . For spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Monitor airborne particles using OSHA-compliant exposure limits (e.g., <1 mg/m) .

Advanced Research Questions

Q. How can conflicting NMR or chromatographic data be resolved during characterization?

- Methodological Answer: Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from residual solvents or diastereomers. Re-crystallize the compound from ethanol/water and re-analyze. For HPLC anomalies, test multiple columns (C18 vs. chiral) and mobile phases. Cross-validate with or X-ray crystallography if available .

Q. What reaction mechanisms dominate in the presence of nucleophiles or oxidizing agents?

- Methodological Answer: The hydroxyl and amino groups are reactive sites. Under oxidative conditions (e.g., KMnO), the hydroxyl group may form a ketone, while the amino group could oxidize to a nitroso derivative . For nucleophilic substitution (e.g., alkylation), protect the amino group with Boc anhydride prior to reaction. Monitor intermediates via LC-MS to track regioselectivity.

Q. How can researchers develop robust analytical methods for quantifying degradation products?

- Methodological Answer: Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. For hydrolytic degradation (common in esters), employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Validate methods per ICH guidelines (precision ±2%, LOQ <0.1%) .

Q. What role does this compound play in peptide or prodrug synthesis?

- Methodological Answer: The methyl ester and hydroxyl groups make it a versatile building block for prodrugs. For example, conjugate the hydroxyl group to a carboxylic acid via esterification (DCC/DMAP catalysis) to enhance bioavailability . In peptide synthesis, use the amino group for solid-phase coupling (HBTU/HOBt activation) .

Q. How do temperature and pH affect the compound’s stability in biological assays?

Q. What computational methods predict its interaction with enzymatic targets (e.g., proteases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.